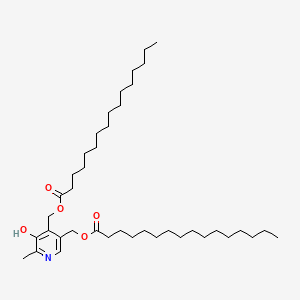

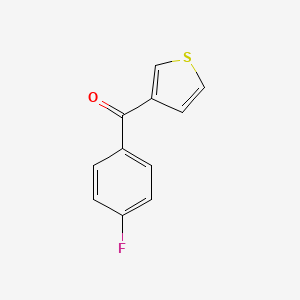

Ethyl-6-(4-fluorophenyl)-6-oxohexanoate

Vue d'ensemble

Description

The description of a compound typically includes its molecular formula, structure, and the type of functional groups present.

Synthesis Analysis

This involves detailing the methods and reactions used to synthesize the compound. It may include the starting materials, reagents, catalysts, and conditions of the reaction.Molecular Structure Analysis

This involves the use of techniques like X-ray crystallography, NMR spectroscopy, and mass spectrometry to determine the 3D structure and molecular weight of the compound.Chemical Reactions Analysis

This involves studying the reactions that the compound undergoes. It may include its reactivity, the products it forms, and the conditions under which these reactions occur.Physical And Chemical Properties Analysis

This involves determining properties like melting point, boiling point, solubility, density, refractive index, and specific rotation. Chemical properties might include acidity or basicity, electrophilicity or nucleophilicity, and stability.Applications De Recherche Scientifique

Synthesis and Characterization

- Synthesis Techniques : A study reported the synthesis of a structurally similar compound, Ethyl 2-amino-4-(4-fluorophenyl)-6-phenylcyclohexa-1,3-diene-1-carboxylate, showcasing the application of Ethyl-6-(4-fluorophenyl)-6-oxohexanoate in complex organic syntheses. The process involved a reaction with ammonium acetate in glacial acetic acid, pointing to the versatility of Ethyl-6-(4-fluorophenyl)-6-oxohexanoate in chemical transformations (Sapnakumari et al., 2014).

- Crystallography and Structural Analysis : The crystal structure of a related compound was analyzed using single-crystal X-ray diffraction, highlighting the utility of Ethyl-6-(4-fluorophenyl)-6-oxohexanoate derivatives in crystallographic studies and structural determination (Gündoğdu et al., 2017).

Biological and Pharmacological Research

- Enzymatic Reactions and Biotransformations : Ethyl-6-(4-fluorophenyl)-6-oxohexanoate has been utilized in studying the enantioselective reduction of keto esters, demonstrating its significance in exploring and understanding enzyme-mediated transformations for producing chiral compounds (Salvi & Chattopadhyay, 2006).

- Cytotoxicity and Anti-Cancer Properties : A derivative of Ethyl-6-(4-fluorophenyl)-6-oxohexanoate demonstrated potent cytotoxic activity against several human cancer cell lines. It also showed significant inhibitory activity towards VEGFR-2 and EGFR tyrosine kinases, marking its potential as an anti-cancer agent (Riadi et al., 2021).

- Molecular Docking and Drug Development : The compound has been a subject in molecular docking studies, suggesting its role in drug discovery and development, particularly for anti-Alzheimer's drugs, showcasing its potential in pharmacological research (Sheena Mary et al., 2015).

Analytical and Methodological Studies

- Analytical Method Development : Ethyl-6-(4-fluorophenyl)-6-oxohexanoate has been the subject of bioanalytical method development, emphasizing its importance in pharmacokinetics and drug metabolism studies. This includes the establishment of quantitative measurement techniques and in vitro metabolite profiling (Nemani et al., 2018).

Safety And Hazards

This involves studying the compound’s toxicity, flammability, environmental impact, and precautions that should be taken while handling it.

Orientations Futures

This could involve potential applications of the compound, further reactions or derivatives that could be explored, and unanswered questions about its properties or behavior.

Please note that not all compounds will have information available in all these categories, especially if they are not widely studied. For a specific compound, it would be necessary to look up the available literature and data. If you have a different compound you’d like me to analyze, feel free to ask!

Propriétés

IUPAC Name |

ethyl 6-(4-fluorophenyl)-6-oxohexanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H17FO3/c1-2-18-14(17)6-4-3-5-13(16)11-7-9-12(15)10-8-11/h7-10H,2-6H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NCJFYIZGCBLMAJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)CCCCC(=O)C1=CC=C(C=C1)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H17FO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90592565 | |

| Record name | Ethyl 6-(4-fluorophenyl)-6-oxohexanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90592565 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

252.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Ethyl-6-(4-fluorophenyl)-6-oxohexanoate | |

CAS RN |

327189-51-5 | |

| Record name | Ethyl 6-(4-fluorophenyl)-6-oxohexanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90592565 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3H-Pyrrolo[3,2-B]pyridine](/img/structure/B1318939.png)

![1-[(Benzyloxy)carbonyl]-4-methylpiperidine-4-carboxylic acid](/img/structure/B1318966.png)